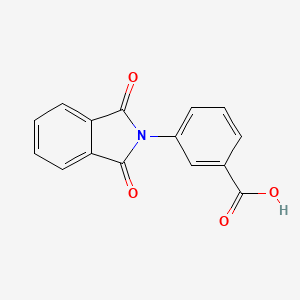

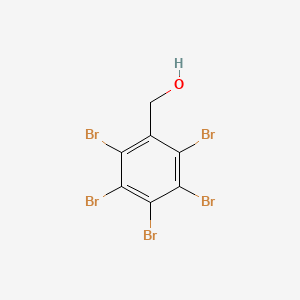

![molecular formula C19H17NO2S B1363471 2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid CAS No. 306936-46-9](/img/structure/B1363471.png)

2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

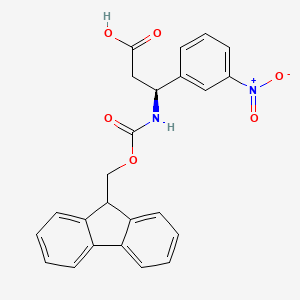

2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid (2M1PPCA) is an organic compound belonging to the class of carboxylic acids. It is a derivative of pyrrole and is composed of a benzene ring and a methylthiophenyl group. 2M1PPCA has been extensively studied for its potential applications in the fields of science and medicine. In particular, its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored.

Scientific Research Applications

Aurora Kinase Inhibitor

Compounds structurally related to pyrrole derivatives have been explored for their potential in treating cancer by inhibiting Aurora A kinase, a protein implicated in the regulation of cell division (ロバート ヘンリー, ジェームズ, 2006).

Organic Synthesis and Chemical Transformations

Pyrrole derivatives undergo recyclization reactions with monosubstituted hydrazines, leading to new pyrazole carboxylates, highlighting their utility in the synthesis of heterocyclic compounds (Filimonov et al., 2015). Additionally, their reactivity under microwave irradiation has been studied for the synthesis of various heterocyclic structures, demonstrating the efficiency of microwave-assisted organic synthesis (Gašparová et al., 2008).

Material Science and Corrosion Inhibition

Pyrrole derivatives have been investigated for their adsorption and inhibition effects on mild steel corrosion in acidic environments. Their structural features contribute to the protective layer formation, preventing corrosion, which is crucial for industrial applications (Verma et al., 2015).

Antibacterial Properties

Certain pyrrole derivatives exhibit antibacterial properties, providing a foundation for the development of new antimicrobial agents. Their synthesis and evaluation against bacterial strains underscore the potential for therapeutic applications (Костенко et al., 2015).

Pharmacological Potential

Research into pyrrole-based carboxamides reveals their pharmacological interest, hinting at the broad spectrum of bioactivity these compounds may possess. This includes potential uses in developing drugs with various therapeutic effects (Bijev et al., 2003).

Mechanism of Action

Mode of Action

Without specific target information, the mode of action for this compound is difficult to determine. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Given its structural features, it could potentially influence pathways involving sulfur-containing enzymes or receptors .

Pharmacokinetics

Its molecular weight (279.398 Da ) suggests it could be absorbed in the gastrointestinal tract following oral administration. The presence of both hydrophobic and polar groups in the molecule could influence its distribution in the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the methylthio group could potentially be influenced by redox conditions in the environment .

properties

IUPAC Name |

2-methyl-1-(4-methylsulfanylphenyl)-5-phenylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-13-17(19(21)22)12-18(14-6-4-3-5-7-14)20(13)15-8-10-16(23-2)11-9-15/h3-12H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOWQXIOUVDLBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C2=CC=C(C=C2)SC)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371751 |

Source

|

| Record name | 2-Methyl-1-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid | |

CAS RN |

306936-46-9 |

Source

|

| Record name | 2-Methyl-1-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

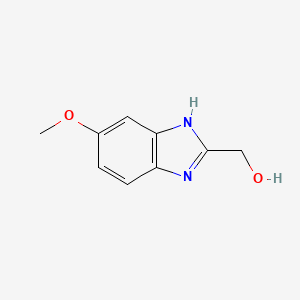

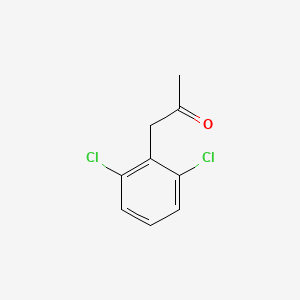

![(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1363397.png)

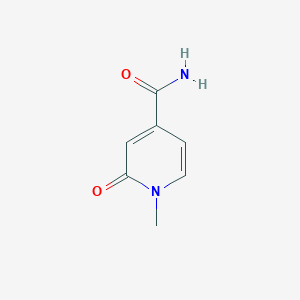

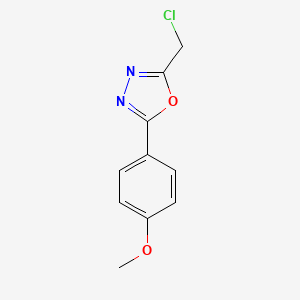

![7-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1363400.png)

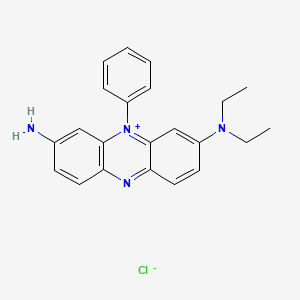

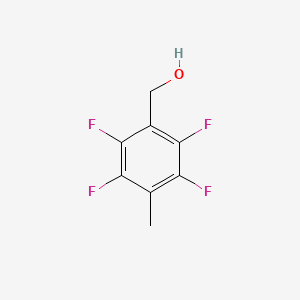

![3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol](/img/structure/B1363406.png)

![1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B1363408.png)